molecular formula C7H6ClNO4S B2940882 Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate CAS No. 90488-92-9

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate

Cat. No.: B2940882
CAS No.: 90488-92-9
M. Wt: 235.64
InChI Key: KJQBHMBOIQTMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate is an organic compound with the molecular formula C₇H₆ClNO₄S. This compound is characterized by a pyridine ring substituted with a chlorosulfonyl group at the 3-position and a carboxylate group at the 4-position. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate typically involves the chlorosulfonation of methyl 4-pyridinecarboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: Methyl 4-pyridinecarboxylate is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 3-position of the pyridine ring.

    Purification: The reaction mixture is then purified to isolate the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorosulfonation: Large quantities of methyl 4-pyridinecarboxylate are reacted with chlorosulfonic acid in industrial reactors.

    Isolation and Purification: The product is isolated using techniques such as crystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation: Oxidative reactions can modify the functional groups on the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in solvents like dichloromethane or acetonitrile at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other molecules. These interactions are crucial for its applications in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(chlorosulfonyl)pyridine-3-carboxylate: Similar structure but with different substitution positions.

    Ethyl 3-(chlorosulfonyl)pyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(sulfamoyl)pyridine-4-carboxylate: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.

Uniqueness

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the chlorosulfonyl and carboxylate groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

methyl 3-chlorosulfonylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQBHMBOIQTMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90488-92-9
Record name methyl 3-(chlorosulfonyl)pyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.